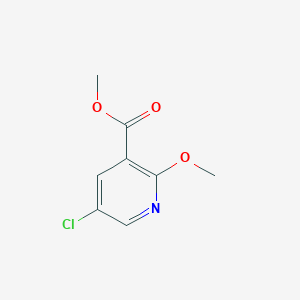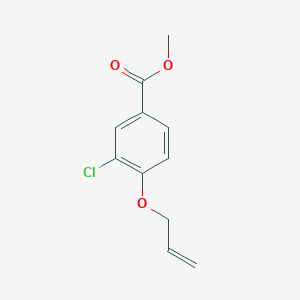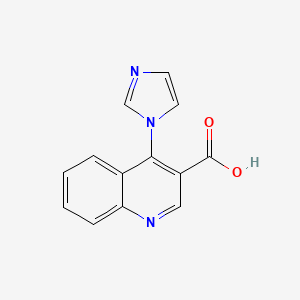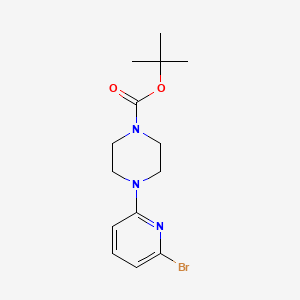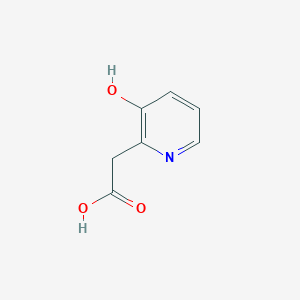
2-(3-Hydroxypyridin-2-yl)essigsäure
Übersicht
Beschreibung
2-(3-Hydroxypyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a derivative of pyridine, featuring a hydroxyl group at the third position and an acetic acid moiety at the second position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Wirkmechanismus
Biochemical Pathways
Some studies suggest that hydroxyl pyridinones, a class of compounds to which 2-(3-hydroxypyridin-2-yl)acetic acid belongs, may have antioxidative properties and could be involved in the inhibition of aldose reductase (alr2) .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-Hydroxypyridin-2-yl)acetic acid is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be important for maintaining its stability.
Biochemische Analyse
Biochemical Properties
2-(3-Hydroxypyridin-2-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and coordination with metal ions present in the active sites of these enzymes. The compound’s ability to chelate metal ions also contributes to its biochemical activity .
Cellular Effects
The effects of 2-(3-Hydroxypyridin-2-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-Hydroxypyridin-2-yl)acetic acid has been shown to enhance the expression of neuroprotective genes and inhibit apoptotic pathways. This modulation is achieved through the activation of transcription factors such as NF-κB and the inhibition of pro-apoptotic proteins like caspase-3 .
Molecular Mechanism
At the molecular level, 2-(3-Hydroxypyridin-2-yl)acetic acid exerts its effects through several mechanisms. It binds to biomolecules via hydrogen bonds and metal coordination, leading to enzyme inhibition or activation. For instance, it inhibits the activity of pro-oxidant enzymes by chelating their metal cofactors, thereby reducing oxidative stress. Additionally, 2-(3-Hydroxypyridin-2-yl)acetic acid can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Hydroxypyridin-2-yl)acetic acid change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(3-Hydroxypyridin-2-yl)acetic acid can lead to adaptive cellular responses, such as upregulation of antioxidant defenses and metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2-(3-Hydroxypyridin-2-yl)acetic acid vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
2-(3-Hydroxypyridin-2-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form glucuronides and sulfates. These metabolites are then excreted via the kidneys. The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, 2-(3-Hydroxypyridin-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters and albumin, facilitating its distribution to various tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of 2-(3-Hydroxypyridin-2-yl)acetic acid is crucial for its activity. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress. The compound’s localization is directed by specific targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Acylation: The hydroxyl group of 3-hydroxypyridine is acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for 2-(3-Hydroxypyridin-2-yl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxopyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3-hydroxypyridin-2-yl)ethanol.
Substitution: Formation of 2-(3-chloropyridin-2-yl)acetic acid or similar derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Hydroxy-4-pyridinyl)acetic acid
- 2-(3-Hydroxy-5-pyridinyl)acetic acid
- 2-(3-Hydroxy-6-pyridinyl)acetic acid
Uniqueness
2-(3-Hydroxypyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-(3-hydroxypyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFWRYKYHQKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538991 | |
| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-71-5 | |
| Record name | 3-Hydroxy-2-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


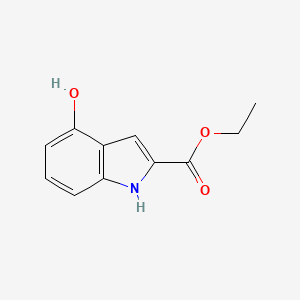
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)
![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

